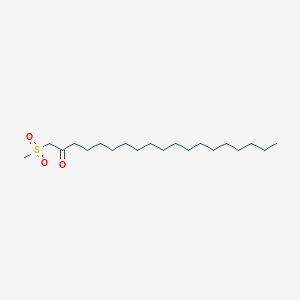
1-(Methanesulfonyl)nonadecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methanesulfonyl)nonadecan-2-one is an organic compound with the molecular formula C20H40O3S It is a derivative of nonadecanone, where a methanesulfonyl group is attached to the second carbon of the nonadecanone chain
Méthodes De Préparation
The synthesis of 1-(Methanesulfonyl)nonadecan-2-one can be achieved through several methods. One common approach involves the reaction of nonadecanone with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(Methanesulfonyl)nonadecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Methanesulfonyl)nonadecan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 1-(Methanesulfonyl)nonadecan-2-one involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
1-(Methanesulfonyl)nonadecan-2-one can be compared with other similar compounds, such as:
2-Nonadecanone: A simple ketone with similar chain length but lacking the methanesulfonyl group.
Methanesulfonyl derivatives: Compounds like methanesulfonyl chloride and methanesulfonamide, which share the methanesulfonyl functional group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of a long aliphatic chain with a reactive methanesulfonyl group, making it a versatile intermediate in organic synthesis and a potential candidate for various applications.
Propriétés
Numéro CAS |
14723-70-7 |
|---|---|
Formule moléculaire |
C20H40O3S |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
1-methylsulfonylnonadecan-2-one |
InChI |
InChI=1S/C20H40O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21)19-24(2,22)23/h3-19H2,1-2H3 |
Clé InChI |
UWGJMZFXERZLEB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)CS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















